![molecular formula C7H7NO3 B1306564 (Pyridin-3-yloxy)-acetic acid CAS No. 86649-57-2](/img/structure/B1306564.png)
(Pyridin-3-yloxy)-acetic acid
Overview
Description
(Pyridin-3-yloxy)-acetic acid is a chemical compound that can be associated with various derivatives and analogues, many of which have been synthesized for their potential biological activities. While the specific compound "this compound" is not directly mentioned in the provided papers, related compounds such as pyridine and pyrrolopyridine derivatives have been studied extensively for their herbicidal, biological, and chemical properties .
Synthesis Analysis
The synthesis of related pyridine and pyrrolopyridine derivatives involves various strategies. For instance, 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives were synthesized as analogues of the commercial herbicide benazolin, showing that the introduction of certain substituents can enhance herbicidal activity . Additionally, 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists of S1P receptors, indicating a method for producing compounds with potential pharmacological applications . The synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines also demonstrates the versatility of pyridine derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of pyridine and pyrrolopyridine derivatives has been a subject of interest due to their biological relevance. For example, the potential energy surface and conformations of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid were investigated, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .
Chemical Reactions Analysis
The chemical reactivity of pyridine derivatives is highlighted in several studies. The addition of (pyrazol-1-yl)acetic and (pyridin-2-yl)acetic groups to a Phe-Gly dipeptide afforded ATCUN-like copper(II) binding sites, demonstrating the potential for creating metal ion binding sites . Moreover, the four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as a catalyst and solvent exemplifies the diverse chemical reactions that pyridine derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical properties . The synthesis and structural studies of various pyridine derivatives also contribute to understanding their physical properties, such as solubility and stability .
Scientific Research Applications
Corrosion Inhibition
(Pyridin-3-yloxy)-acetic acid derivatives, such as [(2-pyridin-4-ylethyl)thio]acetic acid, have been studied for their potential in corrosion inhibition of steel in acidic environments. These studies suggest that such compounds can significantly reduce corrosion rates by acting as mixed inhibitors, with their efficiency increasing with concentration. Their adsorption on steel surfaces follows the Langmuir adsorption isotherm, highlighting their potential in protective coatings and treatments in industries where steel corrosion is a concern (Bouklah et al., 2005).
Molecular Properties Investigation
Density Functional Theory (DFT) and quantum chemical calculations have been employed to study the molecular properties of compounds containing this compound derivatives. These studies reveal insights into their electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energies, and molecular densities. Such investigations are crucial for understanding the reactivity and potential applications of these compounds in various fields, including material science and pharmaceuticals (Bouklah et al., 2012).
Nonlinear Optical Materials
Research into the nonlinear optical properties of compounds linked to this compound has shown promising results. For example, the synthesis of neodymium mono- and bi-nuclear phthalocyanines linked to zinc oxide nanoparticles and incorporated into polyacrylic acid has demonstrated enhanced nonlinear optical behavior. Such materials could have significant applications in developing optical limiters and other photonic devices (Sekhosana et al., 2016).
Catalytic Applications
Copper(II) complexes involving this compound derivatives have shown excellent catalytic performance in the ammoxidation of alcohols to nitriles and aerobic oxidation of alcohols to aldehydes in water. These findings indicate the potential use of these complexes in green chemistry applications, where the efficient and environmentally friendly synthesis of nitriles and aldehydes is desirable (Xie et al., 2014).
Antimicrobial and Antitumor Activities
This compound derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. Studies have shown that some of these derivatives possess moderate activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating their potential as leads for the development of new antimicrobial agents. Additionally, the evaluation of their antitumor activity against various cell lines could pave the way for new anticancer drugs (Mamolo et al., 2001).
Future Directions
The future directions of “(Pyridin-3-yloxy)-acetic acid” involve various applications. For instance, the solid-state fluorescence of complexes 1 and 3 shows the strong characteristic red luminescence of Eu (III) and the green luminescence of Tb (III) respectively, and they exhibit a fluorescence quenching effect on addition of acetone in aqueous solution . This suggests potential applications in fluorescence-based sensors and probes.
properties
IUPAC Name |
2-pyridin-3-yloxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEPWLCDXKKANL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390205 | |
Record name | (Pyridin-3-yloxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86649-57-2 | |
Record name | (Pyridin-3-yloxy)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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